N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine
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Overview
Description
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a benzyl group and a dimethyl substitution on the spirocyclic framework adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a spirocyclic ketone with benzylamine under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the spirocyclic ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study the effects of spirocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The spirocyclic framework can impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound towards these targets. The benzyl group and dimethyl substitutions can further modulate its activity by affecting the compound’s electronic and steric properties.
Comparison with Similar Compounds
N-benzyl-3,3-dimethylspiro[3.3]heptan-2-amine: Similar structure with a different substitution pattern.
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-ol: An alcohol derivative with similar reactivity.
N-benzyl-3,3-dimethylspiro[3.3]heptan-1-thiol: A thiol derivative with distinct chemical properties.
Uniqueness: N-benzyl-3,3-dimethylspiro[33]heptan-1-amine stands out due to its specific substitution pattern and the presence of an amine group
Properties
CAS No. |
2751620-50-3 |
---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.4 |
Purity |
95 |
Origin of Product |
United States |
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